molecular formula C24H29NO3 B1139268 (S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester CAS No. 932736-90-8

(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester

Número de catálogo: B1139268
Número CAS: 932736-90-8
Peso molecular: 379.5
Clave InChI: BDSYECBSUUOPCT-XUZZJYLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The development of (S,R)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester emerged from systematic investigations into sigma receptor pharmacology during the early 21st century. Historical records indicate the compound was first synthesized and characterized in 2015, with initial database entries appearing on February 23, 2015. The compound's creation coincided with an expanding understanding of sigma receptors as distinct pharmacological targets, separate from their originally proposed classification as opioid receptor subtypes.

The historical significance of this compound is intrinsically linked to the evolution of sigma receptor research, which began in the 1970s when Martin and colleagues initially proposed the existence of sigma/opioid receptors. Subsequent research by Su and colleagues in the 1980s led to the reclassification of these binding sites as non-opioid sigma receptors, establishing the foundation for developing selective ligands. The compound represents a later generation of sigma receptor modulators, designed with improved selectivity profiles and enhanced pharmacological properties compared to earlier non-selective ligands.

The timing of this compound's development reflects the pharmaceutical industry's growing recognition of cyclopropane-containing structures as privileged scaffolds in drug discovery. Research published in 2016 highlighted the versatile nature of cyclopropyl fragments in addressing multiple challenges in drug development, including enhancing potency, reducing off-target effects, and improving metabolic stability. This broader context positions the compound within a strategic shift toward incorporating strained ring systems in medicinal chemistry programs.

Chemical Identity and Registry Information

The chemical identity of (S,R)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester is definitively established through multiple international chemical databases and registry systems. The compound bears the Chemical Abstracts Service registry number 932736-91-9, providing its unique identifier within the global chemical literature. PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns this compound the identifier CID 90488889.

The molecular formula for the base compound is documented as C24H29NO3, corresponding to a molecular weight of 379.49 grams per mole. However, the compound frequently appears in research applications as its oxalate salt form, which significantly alters its molecular composition to C52H62N2O14 with a substantially increased molecular weight of 939.1 grams per mole. This dramatic difference in molecular parameters reflects the inclusion of two equivalents of oxalic acid in the salt formulation, as evidenced by the International Union of Pure and Applied Chemistry nomenclature that explicitly includes oxalic acid components.

Storage and handling specifications indicate the compound requires refrigerated conditions at +4°C to maintain chemical stability. The exact mass of the base compound is calculated as 379.49196 atomic mass units, while partition coefficient calculations suggest a LogP value that contributes to its pharmacological properties. These fundamental chemical parameters establish the compound's identity within the broader landscape of synthetic organic molecules and pharmaceutical intermediates.

Parameter Base Compound Oxalate Salt
Molecular Formula C24H29NO3 C52H62N2O14
Molecular Weight 379.49 g/mol 939.1 g/mol
CAS Registry Number 932736-91-9 1781628-91-8
PubChem CID 90488889 90488889
Storage Temperature +4°C +4°C

Nomenclature Systems and Common Designations

The nomenclature of (S,R)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester reflects the complexity inherent in systematically naming polyfunctional organic molecules with multiple stereogenic centers. The International Union of Pure and Applied Chemistry systematic name for the compound provides the most precise chemical description: methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate combined with its enantiomer methyl (1R,2S)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate.

The stereochemical notation (S,R) indicates a racemic mixture containing equal proportions of both possible stereoisomers at the defined chiral centers. This designation follows established conventions for describing relative stereochemistry in cases where absolute configuration may not be definitively assigned or where racemic materials are intentionally employed. The asterisk notation specifically denotes relative stereochemistry rather than absolute configuration, acknowledging the presence of multiple stereogenic centers within the molecular framework.

Common research designations for this compound include the abbreviated forms commonly used in scientific literature. The compound appears frequently under the designation "racemic-phenylphenylcyclopropanecarboxylate" or similar shortened versions that capture essential structural elements while remaining manageable for routine laboratory communication. Trade names and commercial designations vary among chemical suppliers, with some vendors using proprietary catalog numbers or simplified structural descriptors.

Alternative nomenclature approaches focus on functional group priorities, sometimes emphasizing the cyclopropanecarboxylate ester functionality as the principal structural feature. This approach yields names such as "methyl 2-[(4-hydroxy-4-phenylpiperidinyl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate" which prioritizes the ester functionality while maintaining complete structural information. The diversity of naming conventions reflects the compound's multifunctional nature and its applications across different research domains.

Structural Significance in Cyclopropane Chemistry

The structural architecture of (S,R)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester exemplifies the unique properties that make cyclopropane-containing compounds valuable in medicinal chemistry applications. The cyclopropane ring system introduces significant molecular strain, with ring strain calculated at approximately 27.5 kilocalories per mole, fundamentally altering the electronic and conformational properties of the molecule. This strain energy arises from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral geometry, forcing bond angles to approximately 60 degrees rather than the preferred 109.5 degrees.

The cyclopropane unit within this compound exhibits characteristic structural features that distinguish it from conventional saturated hydrocarbons. Carbon-carbon bond lengths in the cyclopropane ring measure approximately 1.51 Angstroms, representing a compromise between typical single bond lengths and the geometric constraints imposed by ring closure. These bonds possess enhanced pi-character compared to normal carbon-carbon single bonds, contributing to the unique reactivity profile of cyclopropane-containing molecules. The carbon-hydrogen bonds in the cyclopropane ring are shorter and stronger than those in acyclic alkanes, with enhanced s-character that influences both physical and chemical properties.

The integration of the cyclopropane ring with the substituted phenylpiperidine system creates a rigid molecular scaffold that constrains conformational flexibility while maintaining specific three-dimensional orientations of pharmacologically relevant functional groups. Research has demonstrated that cyclopropyl fragments frequently enhance biological potency through conformational restriction mechanisms that optimize receptor binding interactions. The planar geometry of the cyclopropane ring provides well-defined exit vectors for substituent groups, enabling precise spatial positioning of the piperidine and aromatic ring systems within the overall molecular architecture.

The compound's structural significance extends beyond its individual components to encompass the strategic placement of functional groups around the cyclopropane core. The 4-methylphenyl substituent at position 1 of the cyclopropane ring introduces additional steric bulk and electronic effects that influence molecular recognition processes. Similarly, the complex 4-hydroxy-4-phenylpiperidinylmethyl substituent at position 2 creates an extended pharmacophore with multiple potential interaction sites for biological targets. This sophisticated structural arrangement demonstrates the versatility of cyclopropane chemistry in creating complex molecules with precisely defined spatial relationships between functional elements.

Structural Feature Measurement Significance
Cyclopropane C-C Bond Length 1.51 Å Shorter than typical C-C bonds
Cyclopropane C-C-C Bond Angle 60° Significant deviation from tetrahedral
Ring Strain Energy 27.5 kcal/mol High strain contributing to reactivity
Molecular Planarity Cyclopropane ring planar Rigid geometric constraints
Substitution Pattern 1,2-disubstituted Maximizes steric interactions

Propiedades

IUPAC Name

methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19/h3-11,21,27H,12-17H2,1-2H3/t21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYECBSUUOPCT-XUZZJYLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester, commonly referred to as PPCC, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and literature.

  • Chemical Formula : C24H29NO3
  • Molecular Weight : 379.49 g/mol
  • CAS Number : 932736-91-9

Research indicates that compounds with cyclopropane structures, such as PPCC, often exhibit significant biological activity due to their ability to interact with various biological targets. The piperidine moiety in PPCC is known to enhance its binding affinity to specific receptors, potentially influencing neurotransmitter systems and other cellular pathways.

1. Antidepressant Activity

A series of studies have evaluated the antidepressant potential of cyclopropanecarboxylic acid derivatives. For instance, derivatives similar to PPCC have shown promising results in animal models, outperforming traditional antidepressants like imipramine in certain tests. These findings suggest that PPCC may possess mood-enhancing properties, possibly through modulation of serotonin and norepinephrine levels in the brain .

2. Inhibition of Enzymatic Activity

PPCC has been investigated for its inhibitory effects on O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. In vitro studies demonstrated that PPCC can bind to the active site of OASS, inhibiting its activity and potentially leading to downstream effects on cysteine metabolism. This inhibition could be relevant for developing treatments targeting bacterial infections where cysteine synthesis is crucial .

3. Cytotoxicity and Antimicrobial Activity

While exploring the cytotoxic profiles of similar compounds, some derivatives exhibited high toxicity levels; however, others showed low toxicity while maintaining effective antimicrobial activity. Studies have indicated that compounds with structural similarities to PPCC can demonstrate selective cytotoxicity against certain cancer cell lines while sparing normal cells, highlighting their potential as anti-cancer agents .

Case Studies

Several studies have focused on the biological evaluation of PPCC and its derivatives:

  • Antidepressant Efficacy : In a study assessing various cyclopropane derivatives for antidepressant properties, certain compounds exhibited significant activity compared to established drugs, suggesting a novel mechanism of action that merits further investigation .
  • Enzyme Inhibition : A detailed examination of PPCC's interaction with OASS revealed that it competes effectively with natural substrates for binding, indicating potential therapeutic applications in metabolic disorders related to cysteine deficiency .
  • Cytotoxic Profiles : Research into the cytotoxic effects of cyclopropane derivatives showed varied results; some compounds were found to induce apoptosis in cancer cells while having minimal effects on normal cells, suggesting a targeted therapeutic approach .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntidepressantOutperformed imipramine in animal models; potential serotonin modulation
Enzyme InhibitionInhibits OASS activity; binds competitively at the active site
CytotoxicitySelective cytotoxicity against cancer cell lines; low toxicity towards normal cells
AntimicrobialExhibited antimicrobial properties with varying toxicity profiles

Métodos De Preparación

Cyclopropanation Strategies

The cyclopropane ring in the target compound is central to its structure. Two primary methods dominate cyclopropane synthesis:

Simmons-Smith Reaction

The Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For the target compound, a pre-functionalized alkene precursor containing the 4-methylphenyl group could undergo this reaction. For example:

Alkene precursor+CH2I2Zn/CuCyclopropane intermediate\text{Alkene precursor} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn/Cu}} \text{Cyclopropane intermediate}

This method offers moderate yields (50–70%) but requires precise control over steric and electronic effects to avoid side reactions.

Diazotization and Ring Closure

Patent CN110862311A describes a diazotization approach using sodium nitrite and sulfuric acid to convert 1-aminocyclopropyl formate into 1-hydroxycyclopropanecarboxylic acid derivatives. Adapting this method, the 4-methylphenyl group could be introduced via a substituted cyclopropane precursor. For instance:

1-Amino-1-(4-methylphenyl)cyclopropanecarboxylateH2SO4NaNO21-Hydroxy intermediate\text{1-Amino-1-(4-methylphenyl)cyclopropanecarboxylate} \xrightarrow[\text{H}2\text{SO}4]{\text{NaNO}_2} \text{1-Hydroxy intermediate}

This method achieves 60–70% yields under optimized conditions.

Esterification of the Cyclopropane Carboxylic Acid

The methyl ester group is introduced via esterification. A typical protocol involves reacting the cyclopropanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., H2_2SO4_4) or using thionyl chloride to form the acyl chloride followed by methanol quenching:

Cyclopropanecarboxylic acid+CH3OHH+Methyl ester\text{Cyclopropanecarboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester}

Methyl cyclopropanecarboxylate derivatives are well-documented, with yields exceeding 85% under anhydrous conditions.

Stereochemical Control

Chiral Auxiliaries and Catalysts

The (S*,R*) configuration necessitates asymmetric synthesis. Chiral oxazaborolidine catalysts enable enantioselective cyclopropanation via the Corey-Chaykovsky reaction:

Chalcone derivative+Trimethylsulfoxonium iodideChiral catalystEnantiomerically enriched cyclopropane\text{Chalcone derivative} + \text{Trimethylsulfoxonium iodide} \xrightarrow{\text{Chiral catalyst}} \text{Enantiomerically enriched cyclopropane}

This method achieves enantiomeric excess (ee) values >90% but requires specialized catalysts.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, enzymatic resolution using lipases or esterases can separate enantiomers. For example, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a racemic ester:

Racemic esterLipase(S)-Acid+(R)-Ester\text{Racemic ester} \xrightarrow{\text{Lipase}} \text{(S)-Acid} + \text{(R)-Ester}

The undesired enantiomer is recycled via racemization.

Optimization and Scale-Up Considerations

Reaction Condition Screening

Key parameters for the diazotization step (from CN110862311A):

ParameterOptimal ValueEffect on Yield
Temperature0–5°C (step 1)Minimizes byproducts
NaNO2_2 Equiv1.1 eqCompletes reaction
H2_2SO4_4 Conc0.5–1.0 MAvoids ring opening

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate efficiently isolates intermediates.

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves stereoisomers.

  • Crystallization : The final product is recrystallized from ethanol/water for >99% purity .

Q & A

Basic: What methodologies are recommended for synthesizing (S,R)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester, and how can reaction conditions be optimized?**

Answer:
Synthesis typically involves multi-step reactions, including cyclopropanation, piperidine functionalization, and esterification. Key steps include:

  • Cyclopropane Formation : Use transition metal catalysts (e.g., Rh(II)) for stereocontrolled cyclopropanation of α,β-unsaturated esters .
  • Piperidine Substitution : Optimize nucleophilic substitution at the 4-hydroxy-4-phenylpiperidine moiety using alkyl halides or Mitsunobu conditions to retain stereochemistry .
  • Esterification : Employ methanol under acidic or enzymatic conditions for methyl ester formation .
    Optimization Tips : Monitor reaction progress via HPLC (using a sodium acetate/1-octanesulfonate buffer at pH 4.6 for mobile phase adjustments) to ensure purity and stereochemical fidelity .

Advanced: How does the (S,R) stereochemistry influence biological target interactions, and what methods validate stereochemical effects?**

Answer:
The (S*,R*) configuration dictates spatial orientation, affecting binding to chiral targets (e.g., enzymes or receptors). Methodologies include:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) to receptors like GPCRs or kinases .
  • Molecular Docking : Use software (e.g., AutoDock) to simulate binding poses, correlating stereochemistry with activity .
  • Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns) .
    Example : A study on analogous piperidine derivatives showed a 10-fold activity difference between enantiomers due to steric hindrance in the binding pocket .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., [(3R,4S)-piperidine derivatives]) .
  • NMR Spectroscopy : Assign stereocenters via NOESY (e.g., coupling constants for cyclopropane protons) .
  • HPLC-MS : Quantify impurities using a C18 column with methanol/buffer mobile phases (pH 4.6) .

Advanced: What pharmacokinetic challenges arise from the compound’s cyclopropane and ester groups, and how are they addressed?

Answer:

  • Metabolic Stability : The methyl ester may undergo hydrolysis by esterases. Use LC-MS/MS to track metabolite formation (e.g., free carboxylic acid) in plasma .
  • Cyclopropane Ring Stability : Assess pH-dependent ring-opening via UV-Vis spectroscopy in simulated gastric/intestinal fluids .
  • Permeability : Evaluate Caco-2 cell monolayer penetration, noting that steric bulk from the cyclopropane may reduce absorption .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Answer:
Potential causes and solutions:

  • Stereochemical Impurities : Validate enantiomeric purity via chiral HPLC . Even 5% impurity can skew results .
  • Assay Conditions : Standardize buffer systems (e.g., sodium acetate vs. phosphate) to minimize pH-dependent activity shifts .
  • Target Polymorphism : Use isogenic cell lines to control for receptor variants .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage : Store at -20°C under inert gas (argon) to prevent ester hydrolysis and oxidation of the 4-hydroxyphenyl group .
  • Lyophilization : For long-term stability, lyophilize in amber vials with desiccants .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH) monitored by HPLC to establish shelf-life .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) with activity using CoMFA or HQSAR .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for piperidine modifications (e.g., 4-hydroxy to 4-methoxy) .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.